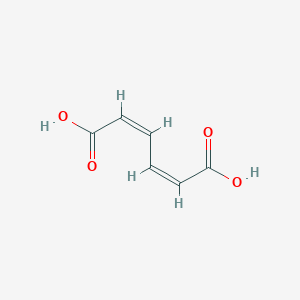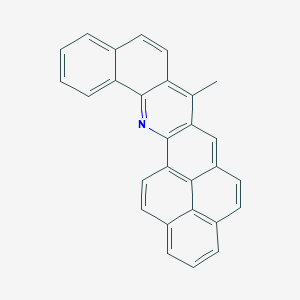
BENZO(h)PHENALENO(1,9-bc)ACRIDINE, 7-METHYL-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BENZO(h)PHENALENO(1,9-bc)ACRIDINE, 7-METHYL- is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a polycyclic aromatic hydrocarbon that has a fused acridine and phenanthrene ring system. The compound has a molecular weight of 339.4 g/mol and a melting point of 250-252°C. In
作用機序
The mechanism of action of BENZO(h)PHENALENO(1,9-bc)ACRIDINE, 7-METHYL- is not fully understood. However, it is believed that the compound exerts its anti-tumor activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. The compound also induces apoptosis in cancer cells by activating the caspase cascade. Additionally, the compound has been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of inflammatory responses.
生化学的および生理学的効果
BENZO(h)PHENALENO(1,9-bc)ACRIDINE, 7-METHYL- has been shown to have several biochemical and physiological effects. The compound has been shown to induce DNA damage and inhibit DNA synthesis. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, the compound has been shown to inhibit the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One advantage of using BENZO(h)PHENALENO(1,9-bc)ACRIDINE, 7-METHYL- in lab experiments is its unique properties. The compound has been shown to exhibit anti-tumor, anti-inflammatory, and anti-viral activities, making it a valuable tool in cancer research, immunology, and virology. However, one limitation of using the compound is its low yield in the synthesis process, which can make it difficult to obtain large quantities for experiments.
将来の方向性
There are several future directions for the research on BENZO(h)PHENALENO(1,9-bc)ACRIDINE, 7-METHYL-. One direction is to explore the compound's potential as a fluorescent probe for DNA and RNA detection. Another direction is to investigate the compound's potential as a photosensitizer in photodynamic therapy. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential as a therapeutic agent in cancer, inflammation, and viral infections.
Conclusion
In conclusion, BENZO(h)PHENALENO(1,9-bc)ACRIDINE, 7-METHYL- is a unique chemical compound that has gained significant attention in scientific research due to its anti-tumor, anti-inflammatory, and anti-viral activities. The compound has been synthesized through a multi-step reaction process and has been extensively used in scientific research. The compound's mechanism of action is not fully understood, but it has been shown to induce DNA damage, inhibit DNA synthesis, and induce cell cycle arrest and apoptosis in cancer cells. The compound has several advantages and limitations for lab experiments, and there are several future directions for research on the compound.
合成法
BENZO(h)PHENALENO(1,9-bc)ACRIDINE, 7-METHYL- can be synthesized through a multi-step reaction process. The synthesis process involves the reaction of 7-methyl-2-phenylacridine with 1,2-benzoquinone in the presence of a catalyst. The reaction mixture is then heated to form the final product. The yield of the synthesis process is typically around 40%.
科学的研究の応用
BENZO(h)PHENALENO(1,9-bc)ACRIDINE, 7-METHYL- has been extensively used in scientific research due to its unique properties. The compound has been shown to exhibit anti-tumor, anti-inflammatory, and anti-viral activities. It has also been shown to have potential as a fluorescent probe for DNA and RNA detection. Additionally, the compound has been used as a photosensitizer in photodynamic therapy.
特性
CAS番号 |
1492-54-2 |
|---|---|
製品名 |
BENZO(h)PHENALENO(1,9-bc)ACRIDINE, 7-METHYL- |
分子式 |
C28H17N |
分子量 |
367.4 g/mol |
IUPAC名 |
14-methyl-3-azaheptacyclo[18.6.2.02,15.04,13.05,10.017,27.024,28]octacosa-1(27),2(15),3,5,7,9,11,13,16,18,20(28),21,23,25-tetradecaene |
InChI |
InChI=1S/C28H17N/c1-16-21-13-11-17-5-2-3-8-22(17)27(21)29-28-23-14-12-19-7-4-6-18-9-10-20(15-24(16)28)26(23)25(18)19/h2-15H,1H3 |
InChIキー |
NNOQBQNHYWIEBO-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CC3=CC=CC=C3C2=NC4=C1C=C5C=CC6=C7C5=C4C=CC7=CC=C6 |
正規SMILES |
CC1=C2C=CC3=CC=CC=C3C2=NC4=C1C=C5C=CC6=C7C5=C4C=CC7=CC=C6 |
その他のCAS番号 |
1492-54-2 |
同義語 |
7-Methylbenzo[h]phenaleno[1,9-bc]acridine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




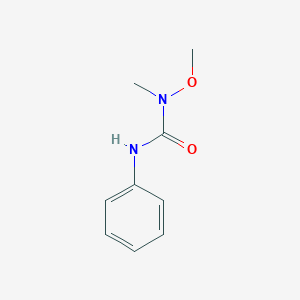
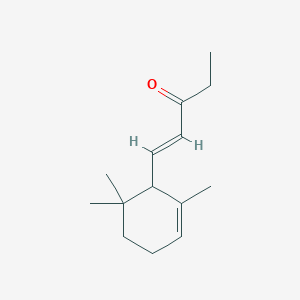
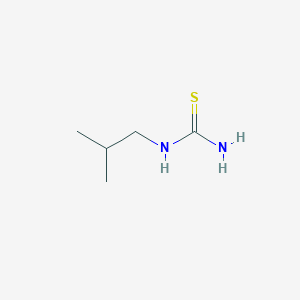
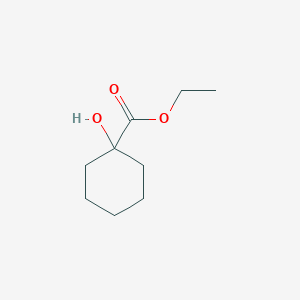
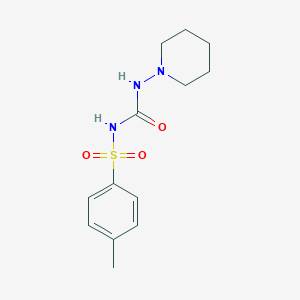
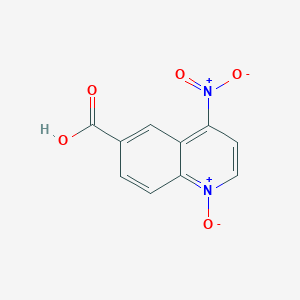
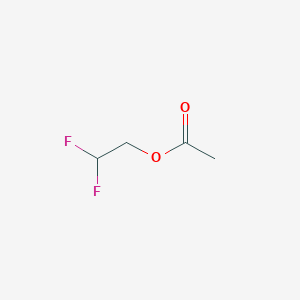
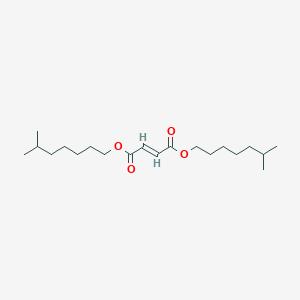
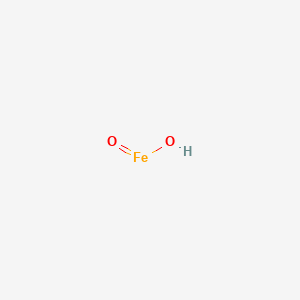
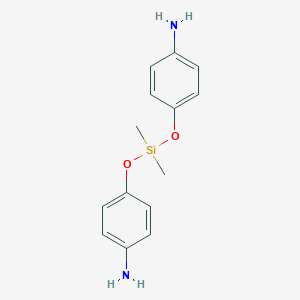
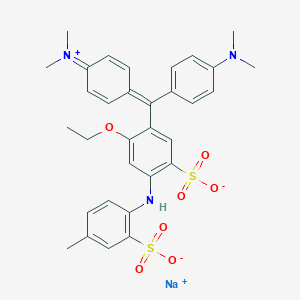
![4-[(2R)-2-aminopropyl]phenol](/img/structure/B75186.png)
